molecular formula C10H8O4 B13166985 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13166985
M. Wt: 192.17 g/mol
InChI Key: IFMAMYFVCGVLOQ-UHFFFAOYSA-N
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Description

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a functionalized benzofuran derivative of high interest in medicinal chemistry and drug discovery. The benzofuran scaffold is recognized as a "privileged structure" in pharmaceutical research due to its presence in numerous biologically active compounds and natural products . This particular compound features a formyl group at the 5-position and a carboxylic acid at the 2-position on a partially saturated benzofuran core, making it a versatile synthetic intermediate for constructing more complex molecules. The core 2,3-dihydrobenzofuran-2-carboxylic acid structure has been identified as a key scaffold in the design of novel anticancer agents. Research indicates that derivatives based on this structure demonstrate potent cytotoxic activities against a range of human cancer cell lines, including renal (ACHN), colon (HCT15), and breast (MM231) cancers . Furthermore, such compounds have been investigated as inhibitors of NF-κB transcriptional activity, a key pathway in inflammation and cancer . The presence of the formyl group on this scaffold significantly expands its utility, allowing for further chemical modifications via condensation or nucleophilic addition reactions. This enables researchers to explore structure-activity relationships and develop targeted therapies. The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,5,9H,4H2,(H,12,13)

InChI Key

IFMAMYFVCGVLOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by cyclization and subsequent functional group transformations . The reaction conditions typically involve the use of formylating agents such as formic acid or formic anhydride, along with catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Biological Activity

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is characterized by its unique benzofuran structure, which contributes to its biological activity. The molecular formula is C11H10O4C_{11}H_{10}O_4, with a molecular weight of 202.19 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC11H10O4C_{11}H_{10}O_4
Molecular Weight202.19 g/mol
IUPAC Name5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid may possess similar properties. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for certain derivatives .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of the NF-kB signaling pathway .

Anticancer Activity

Preliminary studies suggest that 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid may exhibit anticancer properties. In cell line assays, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that it may modulate receptors associated with pain and inflammation.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exhibited strong antibacterial activity with an MIC of 64 µg/mL against S. aureus .

Anti-inflammatory Research

In a controlled experiment involving murine models of inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Inferences Reference
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid Not explicitly provided C₁₀H₈O₄ Formyl (-CHO) at C5; -COOH at C2 High reactivity for derivatization; potential drug intermediate
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid [51939-71-0] C₁₀H₁₀O₄ Methoxy (-OCH₃) at C5; -COOH at C2 Increased hydrophobicity; enhanced stability
6-Methoxychroman-2-carboxylic acid [69999-15-1] C₁₁H₁₂O₄ Methoxy at C6; chroman ring system Altered ring strain; potential bioavailability differences
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid [53188-07-1] C₁₀H₁₀O₄ Hydroxyacetic acid at C5 Chelation potential; acidity modulation
5-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid Not explicitly provided C₉H₇BrO₃ Bromo (-Br) at C5; -COOH at C2 Enhanced lipophilicity; halogen-bonding capacity
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid [1105191-98-7] C₁₄H₁₂N₂O₄ Isoxazole ring at C5; methyl at C2 π-π stacking potential; heterocyclic reactivity
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid Not explicitly provided C₁₁H₁₂O₃ Acetic acid chain at C2; methyl at C5 Flexibility for conjugation; altered solubility

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